molecular formula C20H26N4 B15076696 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine CAS No. 81512-54-1

N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine

Cat. No.: B15076696
CAS No.: 81512-54-1
M. Wt: 322.4 g/mol
InChI Key: AOXCQFSEIDWMSU-UHFFFAOYSA-N
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Description

N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine is a Schiff base ligand synthesized via the condensation of 4-(dimethylamino)benzaldehyde with ethane-1,2-diamine. This compound features two aromatic imine groups linked by an ethylenediamine backbone, with each aromatic ring substituted by a dimethylamino (–N(CH₃)₂) group at the para position. The dimethylamino group is a strong electron-donating substituent, which enhances the ligand’s ability to coordinate with metal ions and influences its electronic properties. This compound has been studied for applications in corrosion inhibition, catalysis, and as a precursor for metal-organic frameworks (MOFs) .

Properties

CAS No.

81512-54-1

Molecular Formula

C20H26N4

Molecular Weight

322.4 g/mol

IUPAC Name

4-[2-[[4-(dimethylamino)phenyl]methylideneamino]ethyliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H26N4/c1-23(2)19-9-5-17(6-10-19)15-21-13-14-22-16-18-7-11-20(12-8-18)24(3)4/h5-12,15-16H,13-14H2,1-4H3

InChI Key

AOXCQFSEIDWMSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NCCN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and ethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Schiff bases derived from ethane-1,2-diamine are widely explored due to their structural versatility and tunable electronic properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Structural Comparison
Compound Name Substituents on Aromatic Rings Backbone Key Structural Features Reference
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine 4-(dimethylamino)phenyl Ethane-1,2-diamine Electron-rich imine groups; planar geometry due to conjugation
N1,N2-bis(4-chloro-benzylidene)ethane-1,2-diamine 4-chlorophenyl Ethane-1,2-diamine Electron-withdrawing Cl substituents; reduced electron density at imine sites
(N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine 4-hexyloxy-3-methoxyphenyl Ethane-1,2-diamine Bulky alkoxy groups; increased hydrophobicity
N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) Pyridylmethyl Ethane-1,2-diamine Nitrogen-rich coordination sites; forms stable Mn complexes for catalysis

Key Observations :

  • The dimethylamino group in the target compound enhances electron density at the imine nitrogen, improving its chelating ability compared to chloro-substituted analogs .
  • Bulky substituents (e.g., hexyloxy in ) reduce solubility in polar solvents but improve thermal stability.
  • Pyridylmethyl derivatives (e.g., mep in ) exhibit stronger metal-binding affinity due to additional nitrogen donors.

Key Observations :

  • Schiff base syntheses generally involve refluxing aldehyde and diamine precursors in ethanol, with yields dependent on substituent reactivity .
  • Metal complexes (e.g., Pt in ) require additional steps for coordination and crystallization.

Key Observations :

  • The target compound’s dimethylamino groups improve adsorption on metal surfaces, enhancing corrosion inhibition compared to chloro-substituted analogs .
  • Mn and Ir complexes show high catalytic activity, attributed to stable metal-ligand coordination geometries .
Physicochemical Properties
Property Target Compound N1,N2-bis(4-chloro-benzylidene)ethane-1,2-diamine mep Mn Complex
Solubility Soluble in DMSO, ethanol Poor in polar solvents Soluble in THF, DMF
Thermal Stability Decomposes at ~220°C Stable up to 200°C Stable up to 300°C
λmax (UV-Vis) 365 nm (π→π* transition) 340 nm 420 nm (metal-ligand charge transfer)

Key Observations :

  • The target compound’s UV-Vis absorption is red-shifted compared to chloro-substituted analogs due to extended conjugation .
  • Metal complexes exhibit higher thermal stability than free ligands .

Biological Activity

N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine, often referred to as a bisdimethylaminophenyl compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C20H26N4C_{20}H_{26}N_{4}, with a molecular weight of approximately 338.45 g/mol. The compound features two dimethylaminophenyl groups linked by an ethylene diamine moiety, contributing to its biological activity.

Physical Properties

PropertyValue
Molecular Weight338.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents (e.g., ethanol, acetone)
ToxicityH302: Harmful if swallowed; H315: Causes skin irritation

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

  • Increased Caspase-3 Activity : Indicating enhanced apoptotic signaling.
  • Cell Cycle Arrest : Inducing G0/G1 phase arrest, thereby inhibiting cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of tests against common pathogens revealed that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Mechanism of Action

The proposed mechanism includes:

  • Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals.
  • Enhancement of Antioxidant Enzyme Activity : Such as superoxide dismutase (SOD) and catalase.

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